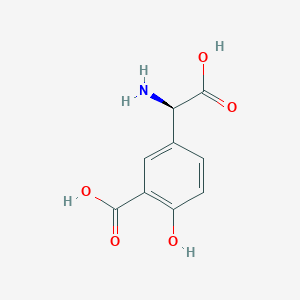

(S)-3C4HPG

Description

Propriétés

IUPAC Name |

5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBCZTXSTWCIG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Carboxy-4-hydroxyphenylglycine (S-3C4HPG): A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Carboxy-4-hydroxyphenylglycine (S-3C4HPG) is a phenylglycine derivative that exhibits a dual mechanism of action on metabotropic glutamate receptors (mGluRs) in the central nervous system. It functions as a competitive antagonist at the Group I mGluR subtype, mGluR1, and as an agonist at the Group II mGluR subtype, mGluR2. This unique pharmacological profile allows (S)-3C4HPG to modulate neuronal excitability and synaptic transmission through two distinct signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling cascades, and the experimental methodologies used to elucidate its function.

Introduction to Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms[1]:

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC)[1].

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o proteins and inhibit adenylyl cyclase.

Pharmacological Profile of this compound

This compound demonstrates a distinct pharmacological profile by selectively interacting with both Group I and Group II mGluRs.

Antagonism at mGluR1

This compound acts as a competitive antagonist at the mGluR1α subtype[2]. It competitively inhibits glutamate-stimulated phosphoinositide hydrolysis in cells expressing mGluR1α[2]. The antagonist potency of this compound at mGluR1 is part of a broader structure-activity relationship among phenylglycine derivatives, with (S)-4C3HPG and (S)-4CPG being more potent antagonists[3].

Agonism at mGluR2

In contrast to its action on mGluR1, this compound functions as an agonist at the mGluR2 subtype[2][3]. Its agonist activity is demonstrated by the inhibition of forskolin-stimulated cAMP formation in cells expressing mGluR2[3]. The rank order of agonist potency at mGluR2 among several phenylglycine derivatives is L-glutamate > (S)-4C3HPG > this compound > (S)-4CPG[3].

Quantitative Data

The following tables summarize the quantitative data for the activity of this compound and related compounds at mGluR1 and mGluR2.

| Compound | Receptor | Activity | IC50 (µM) | Reference |

| This compound | mGluR1α | Antagonist | 290 +/- 47 | [2] |

| (S)-4-Carboxyphenylglycine (S-4CPG) | mGluR1α | Antagonist | 65 +/- 5 | [2] |

| (R,S)-α-methyl-4-carboxyphenylglycine | mGluR1α | Antagonist | 155 +/- 38 | [2] |

| Table 1: Antagonist activity of phenylglycine derivatives at mGluR1α, measured by inhibition of glutamate-stimulated phosphoinositide hydrolysis. |

| Compound | Receptor | Activity | EC50 (µM) | Reference |

| This compound | mGluR2 | Agonist | 97 +/- 12 | [2] |

| (R,S)-4-carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | 48 +/- 5 | [2] |

| (R)-3-hydroxyphenylglycine | mGluR2 | Agonist | 451 +/- 93 | [2] |

| Table 2: Agonist activity of phenylglycine derivatives at mGluR2, measured by inhibition of forskolin-stimulated cAMP formation. |

Signaling Pathways Modulated by this compound

The dual action of this compound results in the modulation of two distinct intracellular signaling pathways.

Inhibition of the Gq/G11 Pathway via mGluR1 Antagonism

By competitively blocking the binding of glutamate to mGluR1, this compound prevents the activation of the Gq/G11 signaling cascade. This leads to a decrease in the production of IP3 and DAG, resulting in reduced intracellular calcium mobilization and PKC activation.

Activation of the Gi/o Pathway via mGluR2 Agonism

As an agonist at mGluR2, this compound activates the associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA).

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays using cell lines that stably express the mGluR subtypes of interest.

General Experimental Workflow

The general workflow for assessing the activity of compounds like this compound at mGluRs involves cell culture, compound treatment, and subsequent measurement of second messenger levels.

Phosphoinositide (PI) Hydrolysis Assay (for mGluR1 Antagonism)

This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation.

-

Cell Culture: Baby hamster kidney (BHK) cells stably expressing mGluR1α are cultured in appropriate media.

-

Labeling: Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: For antagonist studies, cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of glutamate in the continued presence of this compound.

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory concentration 50 (IC50) is calculated from the concentration-response curve.

cAMP Accumulation Assay (for mGluR2 Agonism)

This assay measures the inhibition of adenylyl cyclase activity, which is indicative of Gi/o-coupled receptor activation.

-

Cell Culture: Chinese hamster ovary (CHO) or BHK cells stably expressing mGluR2 are cultured.

-

Treatment: Cells are incubated with varying concentrations of this compound in the presence of forskolin, a direct activator of adenylyl cyclase.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP is determined using a competitive binding assay, often employing a labeled cAMP tracer and a specific antibody.

-

Data Analysis: The effective concentration 50 (EC50) for the inhibition of forskolin-stimulated cAMP accumulation is calculated.

Conclusion

This compound is a valuable pharmacological tool for the study of metabotropic glutamate receptor function. Its dual activity as an mGluR1 antagonist and an mGluR2 agonist allows for the differential modulation of two major signaling pathways in neurons. This unique profile provides a means to investigate the complex roles of these receptors in synaptic transmission, neuronal excitability, and their potential as therapeutic targets in various neurological and psychiatric disorders. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for its effective application in neuroscience research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. (S)-3-Carboxy-4-hydroxyphenylglycine | CAS:55136-48-6 | Selective group II mGlu agonist, also group I mGlu antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in Neuroscience Research: A Technical Guide

(S)-3-Carboxy-4-hydroxyphenylglycine , more commonly known as (S)-3C4HPG , is a synthetic phenylglycine derivative that has carved out a significant niche in neuroscience research as a selective ligand for metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of this compound's pharmacological profile, its application in elucidating the physiological and pathological roles of mGluRs, and detailed methodologies for its use in experimental neuroscience.

Introduction to this compound

This compound is a valuable pharmacological tool due to its dual activity at different subgroups of mGluRs. It acts as a competitive antagonist at Group I mGluRs, specifically mGluR1, and as an agonist at Group II mGluRs, with a notable effect on mGluR2. This unique profile allows researchers to dissect the complex roles of these receptor subtypes in synaptic transmission, plasticity, and their involvement in various neurological and psychiatric disorders.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 55136-48-6 |

| Synonyms | This compound, 3C4HPG |

Pharmacological Profile and Mechanism of Action

The primary utility of this compound in neuroscience stems from its distinct actions on Group I and Group II mGluRs.

-

Group I mGluR Antagonism: Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to the Gq/G11 family of G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to a variety of cellular responses, including neuronal excitation. This compound competitively antagonizes the action of glutamate at mGluR1, thereby inhibiting these downstream signaling events.[1]

-

Group II mGluR Agonism: Group II mGluRs (mGluR2 and mGluR3) are predominantly found on presynaptic terminals and are coupled to the Gi/Go family of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This presynaptic inhibition results in a reduction of neurotransmitter release. This compound acts as an agonist at mGluR2, mimicking the effect of glutamate and suppressing neurotransmitter release from presynaptic terminals.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and efficacy of this compound at mGluR subtypes.

Table 1: Agonist Activity of this compound at mGluR2

| Parameter | Value | Cell Type | Assay | Reference |

| EC₅₀ | 7 x 10⁻⁵ M | Chinese Hamster Ovary (CHO) cells | Inhibition of forskolin-stimulated cAMP formation | [1] |

Table 2: Antagonist Activity of this compound at mGluR1

| Compound | Antagonist Potency Rank | pA₂ Value | Cell Type | Assay | Reference |

| (S)-4C3HPG | 1 | 4.38 | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |

| (S)-4CPG | 2 | 4.46 | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |

| (+)-αM4CPG | 3 | 4.38 | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |

| This compound | 4 | Not Reported | CHO cells | Inhibition of L-glutamate-stimulated IP formation | [1] |

Note: A higher pA₂ value indicates greater antagonist potency.

Role in Neuroscience Research

The dual functionality of this compound makes it a versatile tool for investigating a range of neuroscientific questions.

Synaptic Plasticity

This compound is utilized to explore the roles of mGluR1 and mGluR2 in synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. By selectively antagonizing mGluR1 or activating mGluR2, researchers can elucidate the contribution of these receptors to the induction and maintenance of synaptic strength changes in various brain regions, particularly the hippocampus and cortex.

Neuroprotection

The modulation of glutamatergic transmission is a key area of investigation in neurodegenerative diseases and ischemic brain injury. The agonist activity of this compound at the presynaptic mGluR2 receptor, which leads to reduced glutamate release, has been explored for its potential neuroprotective effects in models of excitotoxicity.

Epilepsy

Given the role of excessive glutamatergic signaling in the generation of seizures, the pharmacological profile of this compound is of interest in epilepsy research. Its ability to dampen neuronal excitability through both presynaptic inhibition (mGluR2 agonism) and postsynaptic modulation (mGluR1 antagonism) makes it a useful compound for studying seizure mechanisms in animal models.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experimental paradigms.

In Vitro Electrophysiology: Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices for studying the effects of this compound on synaptic transmission and plasticity.

Materials:

-

Adult rat or mouse

-

Ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose, saturated with 95% O₂/5% CO₂.

-

Vibrating microtome (vibratome)

-

Submerged or interface recording chamber

-

Glass microelectrodes (for field or patch-clamp recordings)

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Quickly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut 300-400 µm thick transverse slices.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording for at least 20 minutes.

-

Bath-apply this compound at the desired concentration and record the effects on baseline synaptic transmission or on the induction of LTP/LTD by applying appropriate stimulation protocols (e.g., high-frequency stimulation for LTP).

Workflow for In Vitro Electrophysiology

Workflow for a typical in vitro electrophysiology experiment.

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of an awake, freely moving animal.

Materials:

-

Rat or mouse with a stereotaxically implanted guide cannula aimed at the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

Perfusion solution (e.g., aCSF)

-

HPLC system with electrochemical detection for neurotransmitter analysis

Procedure:

-

Gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (including it in the perfusion solution).

-

Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter levels (e.g., glutamate, GABA).

-

Analyze the collected samples using HPLC-ED to quantify neurotransmitter concentrations.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Workflow for In Vivo Microdialysis

Workflow for an in vivo microdialysis experiment.

Behavioral Assessment: Fear Conditioning

This protocol describes a fear conditioning paradigm to assess the effects of this compound on learning and memory.

Materials:

-

Fear conditioning apparatus (a chamber with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera).

-

Sound-attenuating isolation cubicle.

-

Computer with software for controlling stimuli and recording behavior.

-

This compound solution for injection.

Procedure:

-

Habituation (Day 1): Place the animal in the conditioning chamber for a few minutes to acclimate.

-

Conditioning (Day 1): Administer this compound or vehicle at a predetermined time before conditioning. Place the animal in the chamber. After a baseline period, present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), a mild footshock. Repeat this pairing several times.

-

Contextual Fear Test (Day 2): Place the animal back into the same conditioning chamber without presenting the CS or US. Record the amount of time the animal spends "freezing" (a species-specific fear response characterized by the absence of all movement except for respiration) as a measure of contextual fear memory.

-

Cued Fear Test (Day 3): Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues). After a baseline period, present the auditory CS without the US. Measure freezing behavior as an index of cued fear memory.

Signaling Pathways

The dual action of this compound allows for the targeted modulation of two distinct signaling pathways.

mGluR1 (Group I) Signaling Pathway

As an antagonist at mGluR1, this compound blocks the Gq-coupled pathway.

This compound antagonism of the mGluR1 signaling pathway.

mGluR2 (Group II) Signaling Pathway

As an agonist at mGluR2, this compound activates the Gi/o-coupled pathway.

This compound agonism of the mGluR2 signaling pathway.

Conclusion

This compound remains a cornerstone pharmacological agent in the study of metabotropic glutamate receptors. Its dual activity as a Group I antagonist and a Group II agonist provides a unique advantage for researchers seeking to differentiate the roles of these receptor families in complex neurological processes. The continued use of this compound in well-defined experimental paradigms will undoubtedly contribute to a deeper understanding of glutamatergic signaling in both health and disease, paving the way for the development of novel therapeutic strategies for a host of neurological and psychiatric disorders.

References

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): A Technical Guide to its Selective Activity as a Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a phenylglycine derivative that exhibits selective activity at metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its agonist activity at the mGluR2 subtype and its antagonist activity at mGluR1α. Detailed quantitative data on its potency and efficacy are presented, alongside in-depth experimental protocols for key assays used in its characterization. Furthermore, this guide illustrates the signaling pathways modulated by this compound and provides visual workflows for the described experimental methodologies to facilitate replication and further investigation.

Introduction to this compound and Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide hydrolysis.

-

Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1]

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1]

This compound has been identified as a valuable pharmacological tool due to its selective actions within this receptor family. Understanding its specific interactions with mGluR subtypes is crucial for its application in neuroscience research and drug development.

Quantitative Data Presentation: Pharmacological Profile of this compound

The following table summarizes the known quantitative data for the activity of this compound at various mGluR subtypes. It is important to note that values can vary between studies due to different experimental systems and conditions.

| mGluR Subtype | Agonist/Antagonist Activity | Potency (EC50/IC50) | Assay Type | Reference |

| mGluR1α | Antagonist | IC50: 290 ± 47 µM | Phosphoinositide Hydrolysis | [2] |

| mGluR2 | Agonist | EC50: 97 ± 12 µM | cAMP Accumulation | [2] |

| Agonist | EC50: 150 µM | High-affinity GTPase | [3] | |

| mGluR3 | Data Not Available | - | - | |

| mGluR4 | No Activity | - | cAMP Accumulation | [2] |

| mGluR5 | Data Not Available | - | - | |

| mGluR6 | Data Not Available | - | - | |

| mGluR7 | Data Not Available | - | - | |

| mGluR8 | Data Not Available | - | - |

Signaling Pathways of this compound at mGluR2

As a Group II mGluR agonist, this compound's primary mechanism of action at mGluR2 involves the inhibition of adenylyl cyclase. Activation of the Gi/o protein-coupled mGluR2 by this compound leads to a decrease in intracellular cAMP levels. Beyond this canonical pathway, activation of mGluR2 can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can influence neuronal survival and plasticity.[1][4]

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Illuminating a biologics development challenge: systematic characterization of CHO cell-derived hydrolases identified in monoclonal antibody formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S)-3-Carboxy-4-hydroxyphenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) , a substituted phenylglycine derivative, has emerged as a valuable pharmacological tool for investigating the complex roles of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound, tailored for professionals in the fields of neuroscience and drug development.

Discovery and Natural Occurrence

(S)-3-Carboxy-4-hydroxyphenylglycine is a naturally occurring amino acid that has been identified in plant species such as Reseda lutea (mignonette) and bulbs of Iris tingitana var. Wedgewood.[1] Its initial discovery was rooted in the exploration of non-proteinogenic amino acids from natural sources. While the precise first isolation and characterization are detailed in specialized phytochemical literature, its significance in neuroscience stems from its later characterization as a ligand for metabotropic glutamate receptors.

Pharmacological Profile: A Dual-Action Ligand

This compound exhibits a unique pharmacological profile, acting as a mixed antagonist at Group I mGluRs and an agonist at Group II mGluRs. This dual activity allows for the dissection of the physiological and pathological roles of these distinct receptor families.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized in functional assays using baby hamster kidney (BHK) cells stably expressing specific mGluR subtypes.

| Receptor Subtype | Activity | Parameter | Value (µM) |

| mGluR1α | Antagonist | IC50 | 290 ± 47 |

| mGluR2 | Agonist | EC50 | 97 ± 12 |

| mGluR4 | Inactive | - | - |

| Table 1: Quantitative pharmacological data for this compound at select metabotropic glutamate receptor subtypes. Data obtained from functional assays in BHK cells. |

Signaling Pathways

The dual activity of this compound translates to the modulation of distinct intracellular signaling cascades. Its antagonist action at Group I mGluRs blocks the Gq-protein-coupled activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Conversely, its agonist activity at Group II mGluRs activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

References

(S)-3C4HPG's effect on metabotropic glutamate receptors

An In-depth Technical Guide on the Effects of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) on Metabotropic Glutamate Receptors

Abstract

(S)-3-Carboxy-4-hydroxyphenylglycine, commonly known as this compound, is a phenylglycine derivative that exhibits a distinct pharmacological profile at metabotropic glutamate receptors (mGluRs). These receptors, which are G protein-coupled receptors (GPCRs) activated by the neurotransmitter glutamate, play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. This compound demonstrates a dual activity, acting as a competitive antagonist at the mGluR1 subtype and as an agonist at the mGluR2 subtype. This unique profile makes it a valuable pharmacological tool for dissecting the specific physiological and pathological roles of these two receptor subtypes. This document provides a comprehensive overview of the quantitative pharmacology of this compound, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.

Pharmacological Profile of this compound

Metabotropic glutamate receptors are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. This compound primarily interacts with receptors in Group I and Group II.

-

Group I (mGluR1, mGluR5): These receptors are coupled to Gq/G11 proteins and activate the phospholipase C (PLC) pathway. This compound acts as a competitive antagonist at the mGluR1α subtype.[1][2] Its antagonist potency at mGluR1 is considered moderate compared to other phenylglycine derivatives like (S)-4C3HPG and (S)-4CPG.[2][3]

-

Group II (mGluR2, mGluR3): These receptors are coupled to Gi/Go proteins and inhibit adenylyl cyclase activity. This compound serves as an effective agonist for mGluR2.[1][2][3] Its agonist potency is ranked below that of the endogenous ligand L-glutamate and the related compound (S)-4C3HPG.[2][3]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Studies have shown no significant activity of this compound at the mGluR4 subtype, indicating selectivity away from this group.[1][3]

This mixed agonist/antagonist profile allows researchers to selectively inhibit Group I-mediated effects while simultaneously stimulating Group II-mediated pathways, providing a unique method for studying the interplay between these two systems.

Data Presentation: Quantitative Pharmacology

The potency and activity of this compound have been quantified in functional assays using recombinant cell lines expressing specific mGluR subtypes. The following table summarizes the key quantitative data.

| Compound | Receptor Subtype | Activity | Potency (Value ± SEM) | Assay Type | Cell Line | Reference |

| This compound | mGluR1α | Antagonist | IC₅₀: 290 ± 47 µM | Glutamate-Stimulated PI Hydrolysis | BHK | [1] |

| This compound | mGluR2 | Agonist | EC₅₀: 97 ± 12 µM | Forskolin-Stimulated cAMP Inhibition | BHK | [1] |

| This compound | mGluR2 | Agonist | EC₅₀: 70 µM | Forskolin-Stimulated cAMP Inhibition | CHO | [3] |

*IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that reduces the response to an agonist by 50%.[4] *EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.[4]

Signaling Pathways Modulated by this compound

The interaction of this compound with mGluR1 and mGluR2 results in the modulation of two distinct intracellular signaling cascades.

Antagonism of the mGluR1 (Gq-Coupled) Pathway

As a Group I receptor, mGluR1 is coupled to the Gq protein. Its activation by glutamate initiates a cascade leading to increased intracellular calcium. This compound competitively blocks this pathway at the receptor level.

References

- 1. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

The Pharmacological Profile of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): A Technical Guide

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) is a conformationally constrained analog of glutamate belonging to the phenylglycine derivative class of compounds. It has been instrumental in the early characterization of metabotropic glutamate (mGlu) receptors, a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinities, functional activities, and the experimental methodologies used for its characterization.

Core Pharmacological Activities

This compound is primarily recognized for its distinct activity profile at Group I and Group II metabotropic glutamate receptors. It functions as an agonist at the mGluR2 subtype and as a competitive antagonist at the mGluR1 subtype. Its activity at other mGlu receptors is less definitively characterized in the scientific literature.

Data Presentation: Receptor Activity Profile

The following tables summarize the known quantitative and qualitative pharmacological data for this compound at various metabotropic glutamate receptor subtypes.

Table 1: Functional Activity of this compound at Metabotropic Glutamate Receptors

| Receptor Subtype | Group | Activity | Potency (EC50/IC50) | Efficacy | Reference |

| mGluR1 | Group I | Antagonist | ~300 µM (IC50) | Competitive | [1] |

| mGluR2 | Group II | Agonist | ~100 µM (EC50) | Partial Agonist | [1] |

| mGluR3 | Group II | Not Reported | - | - | - |

| mGluR4 | Group III | No Agonist Activity | >1 mM | - | [1] |

| mGluR5 | Group I | Not Reported | - | - | - |

| mGluR6 | Group III | Not Reported | - | - | - |

| mGluR7 | Group III | Not Reported | - | - | - |

| mGluR8 | Group III | Not Reported | - | - | - |

Table 2: Comparative Agonist Potency at mGluR2

| Compound | Rank Order of Potency | Reference |

| L-Glutamate | 1 | [1] |

| (S)-4C3HPG | 2 | [1] |

| This compound | 3 | [1] |

| (S)-4CPG | 4 | [1] |

Signaling Pathways and Mechanism of Action

The differential activity of this compound at mGluR1 and mGluR2 results in the modulation of distinct intracellular signaling cascades.

-

Antagonism at mGluR1: As a Group I mGlu receptor, mGluR1 is typically coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By competitively blocking the binding of glutamate to mGluR1, this compound inhibits this signaling cascade.[1]

-

Agonism at mGluR2: Group II mGlu receptors, including mGluR2, are coupled to Gi/o proteins.[2] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] As an agonist at mGluR2, this compound activates this inhibitory pathway, leading to a reduction in cAMP production.[1]

Visualization of Signaling Pathways

References

An In-Depth Technical Guide to the In Vitro Activity of (S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound (S)-3-carboxy-4-hydroxyphenylglycine, abbreviated as (S)-3C4HPG, has been noted for its activity at Group II metabotropic glutamate receptors (mGluRs)[1]. However, the vast majority of in vitro research, particularly concerning potent and selective agonism of Group I mGluRs, focuses on the structurally related compound (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG) . This guide will detail the well-characterized in vitro activity of (S)-3,5-DHPG, a foundational tool for studying Group I mGluR function.

Overview and Primary Activity

(S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) was the first selective agonist identified for Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5[2][3][4]. Its activity resides exclusively in the (S)-enantiomer, which is approximately ten times more potent than the (R)-enantiomer[5]. (S)-3,5-DHPG is a potent agonist at these receptors and does not exhibit activity at ionotropic glutamate receptors[5][6]. Due to its selectivity, it has become an indispensable pharmacological tool for elucidating the physiological and pathological roles of Group I mGluRs. Some studies suggest it may act as a partial agonist at mGluR1a and mGluR5a subtypes[2][3].

Quantitative Data: Receptor Binding Affinity

The binding affinity of (S)-3,5-DHPG to recombinant rat mGluR subtypes has been quantified in competitive radioligand binding assays. The data clearly demonstrates its high affinity for Group I mGluRs.

| Receptor Subtype | Ligand | K_i (µM) | Cell Type | Reference |

| mGluR1a | (S)-3,5-DHPG | 0.9 | Recombinant | [5] |

| mGluR5a | (S)-3,5-DHPG | 3.9 | Recombinant | [5] |

Mechanism of Action and Signaling Pathways

As a Group I mGluR agonist, (S)-3,5-DHPG initiates a cascade of intracellular signaling events primarily through the Gαq protein pathway.

3.1 Primary Signaling Pathway: Gq/Phospholipase C

Activation of mGluR1 or mGluR5 by (S)-3,5-DHPG leads to the coupling and activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, in turn, stimulates the effector enzyme Phospholipase C (PLC)[2][3][7]. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[7]. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i)[2][3][7]. This rise in intracellular calcium is a hallmark of Group I mGluR activation.

3.2 Modulation of Other Second Messengers

The effects of (S)-3,5-DHPG can be complex and tissue-dependent, particularly when comparing adult and neonatal preparations.

-

Phosphoinositide (PI) Hydrolysis: It stimulates PI hydrolysis in a dose-dependent manner in both adult and neonatal tissues, consistent with its primary mechanism[2][3].

-

Cyclic AMP (cAMP): In adult tissues, (S)-3,5-DHPG inhibits stimulated cAMP levels, whereas in neonatal tissues, it enhances cAMP levels[2][3].

-

Phospholipase D (PLD): It acts as an antagonist of mGluRs linked to PLD in adult brain tissue but functions as an agonist in neonatal brain or astrocyte cultures[2][3].

Experimental Protocols

The characterization of (S)-3,5-DHPG activity relies on a suite of standard in vitro pharmacological assays.

4.1 Radioligand Binding Assay (for K_i Determination)

This assay quantifies the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells stably expressing mGluR1a) and isolate the membrane fraction by centrifugation.

-

Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]quisqualate) and a range of concentrations of the unlabeled competitor, (S)-3,5-DHPG.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of (S)-3,5-DHPG to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

4.2 Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the direct consequence of Gq activation by quantifying the accumulation of a downstream product, inositol phosphates.

Methodology:

-

Cell Labeling: Culture cells expressing the target mGluR and label them overnight with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides like PIP2.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, preventing the degradation of IP3 and leading to its accumulation.

-

Agonist Stimulation: Add various concentrations of (S)-3,5-DHPG to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate PI hydrolysis.

-

Extraction: Stop the reaction by adding a cold acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Purification: Separate the total [3H]-inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography columns.

-

Quantification: Measure the radioactivity in the eluted fractions containing the inositol phosphates via liquid scintillation counting.

-

Data Analysis: Plot the measured radioactivity (as a percentage of total incorporated label) against the log concentration of (S)-3,5-DHPG to determine the EC50 value.

4.3 In Vitro Electrophysiology

Electrophysiological studies are used to measure how (S)-3,5-DHPG modulates synaptic transmission and neuronal excitability. Depending on the dose, it can enhance or decrease excitatory postsynaptic potentials (EPSPs)[2][3].

Methodology:

-

Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from a relevant brain region, such as the hippocampus or cortex, using a vibratome.

-

Recording Chamber: Transfer a slice to a recording chamber on a microscope stage, where it is continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

Patch-Clamp Recording: Using a glass micropipette, establish a whole-cell patch-clamp configuration on a target neuron to record its electrical activity.

-

Baseline Measurement: Place a stimulating electrode on afferent fibers and deliver electrical pulses to evoke baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs). Record these baseline responses for a stable period.

-

Drug Application: Bath-apply (S)-3,5-DHPG at a known concentration into the perfusing aCSF.

-

Effect Recording: Continue to record synaptic events to measure any changes in their amplitude, frequency, or kinetics caused by the activation of Group I mGluRs.

-

Washout: Perfuse the slice with drug-free aCSF to determine if the observed effects are reversible.

References

- 1. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors. | Semantic Scholar [semanticscholar.org]

- 7. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): A Potential Modulator of Synaptic Plasticity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential impact of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) on synaptic plasticity. This compound is a phenylglycine derivative that acts as an agonist for the metabotropic glutamate receptor 2 (mGluR2) and an antagonist for the mGluR1 subtype. While direct experimental evidence on the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) is limited in publicly available literature, this document synthesizes the known pharmacology of its targets to postulate its likely influence on these fundamental forms of synaptic plasticity. This guide also provides detailed, adaptable experimental protocols for investigating the effects of this compound and presents hypothetical data to illustrate expected outcomes. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential mechanisms of action.

Introduction to this compound and its Molecular Targets

(S)-3-Carboxy-4-hydroxyphenylglycine, hereafter referred to as this compound, is a synthetic amino acid derivative with a specific pharmacological profile targeting metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors play a crucial modulatory role in synaptic transmission and plasticity throughout the central nervous system.

Based on available pharmacological data, this compound exhibits a dual activity profile:

-

mGluR2 Agonist: It effectively activates mGluR2, a member of the Group II mGluRs.

-

mGluR1 Antagonist: It competitively blocks the activity of mGluR1, a member of the Group I mGluRs.

This unique combination of activities suggests that this compound could have complex and nuanced effects on synaptic function.

Postulated Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a primary cellular mechanism underlying learning and memory. The two most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting weakening of synaptic strength.

Given the known roles of mGluR1 and mGluR2 in modulating synaptic plasticity, the following effects of this compound can be hypothesized:

-

Impact on LTP: The antagonism of mGluR1 by this compound is expected to impair or inhibit LTP. mGluR1 activation is often required for the induction of certain forms of LTP, particularly in the hippocampus.[1] By blocking this receptor, this compound may prevent the downstream signaling cascades necessary for the potentiation of synaptic transmission.

-

Impact on LTD: The activation of mGluR2 by this compound is likely to facilitate or induce LTD. Group II mGluR agonists are known to promote LTD at various synapses, often through a presynaptic mechanism involving the inhibition of neurotransmitter release.[2][3]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on synaptic plasticity. It is critical to note that this data is not based on published experimental results for this compound and serves only as a template for data presentation.

Table 1: Hypothetical Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1 Region

| Concentration of this compound (µM) | Mean fEPSP Slope (% of Baseline) 60 min post-HFS | Standard Deviation | p-value (vs. Control) |

| 0 (Control) | 155.4 | ± 8.2 | - |

| 1 | 135.2 | ± 7.5 | < 0.05 |

| 10 | 110.8 | ± 6.1 | < 0.01 |

| 50 | 102.3 | ± 5.5 | < 0.001 |

HFS: High-Frequency Stimulation; fEPSP: field Excitatory Postsynaptic Potential

Table 2: Hypothetical Effect of this compound on Long-Term Depression (LTD) in Cerebellar Purkinje Cells

| Concentration of this compound (µM) | Mean fEPSP Slope (% of Baseline) 60 min post-LFS | Standard Deviation | p-value (vs. Control) |

| 0 (Control) | 98.7 | ± 4.5 | - |

| 1 | 85.1 | ± 5.3 | < 0.05 |

| 10 | 72.4 | ± 6.8 | < 0.01 |

| 50 | 65.9 | ± 7.2 | < 0.001 |

LFS: Low-Frequency Stimulation; fEPSP: field Excitatory Postsynaptic Potential

Detailed Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on LTP and LTD using in vitro electrophysiology. These protocols can be adapted for specific brain regions and experimental setups.

Preparation of Acute Brain Slices

-

Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. The composition of the slicing aCSF should be (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.

-

Mount the desired brain region (e.g., hippocampus or cerebellum) onto the stage of a vibrating microtome.

-

Cut coronal or sagittal slices (typically 300-400 µm thick).

-

Transfer the slices to a recovery chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1.3 MgCl2, 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

-

Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the appropriate afferent pathway (e.g., Schaffer collaterals for hippocampal CA1 LTP, parallel fibers for cerebellar LTD).

-

Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic layer where the synaptic response is generated (e.g., stratum radiatum of CA1, molecular layer of the cerebellum).

-

Deliver baseline stimuli (e.g., 0.033 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is approximately 30-40% of the maximal response.

-

Record a stable baseline of fEPSP responses for at least 20-30 minutes.

-

Bath-apply the desired concentration of this compound or vehicle control to the slice.

-

After a 20-minute incubation period with the drug, induce LTP or LTD.

Induction of Long-Term Potentiation (LTP)

-

To induce LTP in the hippocampus, deliver a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.

Induction of Long-Term Depression (LTD)

-

To induce LTD in the cerebellum, deliver a low-frequency stimulation (LFS) protocol, such as pairing parallel fiber stimulation (1 Hz) with depolarization of the Purkinje cell for 5-10 minutes.

-

Continue recording fEPSPs for at least 60 minutes post-LFS to monitor the depression of the synaptic response.

Data Analysis

-

Measure the initial slope of the fEPSP as an index of synaptic strength.

-

Normalize all fEPSP slope values to the average of the baseline recording period.

-

Compare the magnitude of LTP or LTD between control and this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Visualizations

Signaling Pathways

Caption: Postulated signaling pathways of this compound.

Experimental Workflow

References

- 1. Involvement of the mGluR1 receptor in hippocampal synaptic plasticity and associative learning in behaving mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 3. Activation of Synaptic Group II Metabotropic Glutamate Receptors Induces Long-Term Depression at GABAergic Synapses in CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on the Toxicity of (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the standard methodologies and data presentation for preliminary toxicity research on a novel compound, using (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) as a representative example. As of the latest literature review, specific toxicity data for this compound is not publicly available. Therefore, the data presented in the tables are illustrative and should not be considered as actual experimental results. The experimental protocols described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and serve as a template for conducting such studies.

Introduction

(S)-3-Carboxy-4-hydroxyphenylglycine (this compound) is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] Compounds targeting mGluRs have therapeutic potential for a variety of neurological and psychiatric disorders. However, the clinical development of mGluR1 antagonists has been challenging due to a narrow therapeutic window and the occurrence of adverse effects, such as motor and cognitive impairments, observed in preclinical studies.[2][3] A thorough preclinical toxicity assessment is therefore critical to characterize the safety profile of this compound and to determine its potential for further drug development.

This guide outlines the essential components of a preliminary toxicity evaluation for a compound like this compound, focusing on in vitro and in vivo studies designed to identify potential hazards.

Data Presentation: Summarized Quantitative Toxicity Data

Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. The following tables provide a template for summarizing key quantitative data from in vitro and in vivo toxicity studies.

Table 1: In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | This compound Concentration (µM) | Result |

| SH-SY5Y (Human Neuroblastoma) | MTT | IC50 | 0.1, 1, 10, 100, 1000 | >1000 µM |

| Primary Rat Cortical Neurons | LDH Release | LD50 | 0.1, 1, 10, 100, 1000 | >1000 µM |

| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | IC50 | 0.1, 1, 10, 100, 1000 | >1000 µM |

Table 2: In Vivo Acute Oral Toxicity Data for this compound in Rodents (OECD 423)

| Species/Strain | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| Sprague-Dawley Rat | Female | 300 | 3 | 0/3 | No adverse effects observed |

| Sprague-Dawley Rat | Female | 2000 | 3 | 0/3 | Mild hypoactivity within 2 hours, resolved by 24 hours |

Based on these hypothetical results, the LD50 is estimated to be greater than 2000 mg/kg.

Table 3: Subchronic Oral Toxicity Study of this compound in Rats (90-Day, OECD 408) - Key Findings

| Parameter | Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |

| Body Weight Gain (g) | ||||

| Male | 150 ± 15 | 148 ± 12 | 145 ± 18 | 130 ± 20 |

| Female | 100 ± 10 | 98 ± 8 | 95 ± 12 | 85 ± 15 |

| Organ Weights (g) | ||||

| Liver (Male) | 12.5 ± 1.2 | 12.6 ± 1.1 | 13.0 ± 1.5 | 14.5 ± 1.8 |

| Spleen (Female) | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.3 |

| Clinical Chemistry | ||||

| ALT (U/L, Male) | 40 ± 5 | 42 ± 6 | 45 ± 8 | 65 ± 10 |

| Creatinine (mg/dL, Female) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2 |

| Histopathology | No significant findings | No significant findings | Minimal centrilobular hypertrophy (Liver) | Mild centrilobular hypertrophy (Liver), Splenic extramedullary hematopoiesis |

*Statistically significant difference from the control group (p < 0.05). X, Y, and Z represent hypothetical dose levels.

Table 4: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test, OECD 471) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | Up to 5000 µ g/plate | Negative |

| In Vitro Mammalian Cell Micronucleus Test (OECD 487) | Human Peripheral Blood Lymphocytes | With and Without | Up to 1000 µM | Negative |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible toxicity data.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cell lines (e.g., SH-SY5Y, HepG2)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxic effects of a single oral dose of a substance.[6][7][8]

Objective: To determine the acute oral toxicity of this compound and to classify the substance according to the Globally Harmonised System (GHS).[7]

Animals:

-

Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain). The use of females is generally recommended.[8]

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound using a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[7]

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: The classification of toxicity is based on the number of animal mortalities at a given dose level.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test, OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][2][10]

Objective: To evaluate the ability of this compound to induce point mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[1]

Materials:

-

Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[2]

-

This compound

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

Procedure:

-

Treatment: Expose the bacterial strains to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 fraction).[10] Two methods can be used: the plate incorporation method or the pre-incubation method.[1]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates and compare this to the number of spontaneous revertant colonies on the negative control plates.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background rate.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.

Caption: Simplified mGluR1 signaling pathway and the antagonistic action of this compound.

Conclusion

The preliminary toxicity assessment of a novel compound such as this compound is a multi-faceted process that requires a systematic approach. This guide provides a framework for conducting and presenting the findings from key in vitro and in vivo toxicity studies. While specific data for this compound is not yet in the public domain, the methodologies outlined here, based on established international guidelines, are essential for characterizing its safety profile. A thorough understanding of a compound's toxicity is paramount for making informed decisions in the drug development process.

References

- 1. oecd.org [oecd.org]

- 2. nib.si [nib.si]

- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Acute toxicity study in rodents | Bienta [bienta.net]

- 10. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

An In-depth Technical Guide to (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Carboxy-4-hydroxyphenylglycine, commonly abbreviated as (S)-3C4HPG, is a phenylglycine derivative that exhibits a dualistic activity profile on metabotropic glutamate receptors (mGluRs). It functions as an antagonist at Group I mGluRs and as an agonist at Group II mGluRs. This unique pharmacological profile makes it a valuable research tool for dissecting the complex roles of different mGluR subtypes in the central nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological actions of this compound, including its effects on intracellular signaling pathways. Detailed experimental methodologies are also provided to facilitate further investigation of this compound.

Chemical Structure and Physicochemical Properties

This compound is an amino acid derivative with a distinct phenylglycine core. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid |

| Synonyms | (S)-3-CARBOXY-4-HYDROXYPHENYLGLYCINE, this compound |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 55136-48-6 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in aqueous solutions |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--N)C(=O)O)O |

| InChI Key | CHZBCZTXSTWCIG-ZETCQYMHSA-N |

Pharmacological Profile

This compound is characterized by its mixed antagonist/agonist activity on different groups of metabotropic glutamate receptors.

Antagonist Activity at Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5)

Agonist Activity at Group II Metabotropic Glutamate Receptors (mGluR2 and mGluR3)

Conversely, this compound functions as an agonist for Group II mGluRs. These receptors are coupled to the Gi/o family of G-proteins. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Table 2: Pharmacological Activity of this compound

| Receptor Target | Activity | Quantitative Data | Reference Compound Data |

| Group I mGluRs (mGluR1) | Antagonist | Not available | (S)-4C3HPG IC₅₀ = 15 µM |

| Group II mGluRs (mGluR2) | Agonist | EC₅₀ = 150 µM (GTPase stimulation) | - |

Signaling Pathways

The dual activity of this compound allows it to modulate two distinct signaling pathways, as depicted in the diagrams below.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies using (S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG), a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data from various studies.

Mechanism of Action

(S)-3,4-DCPG is a selective agonist of the mGluR8, a Group III metabotropic glutamate receptor.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] The activation of mGluR8 by (S)-3,4-DCPG initiates a signaling cascade primarily involving the G_i/o_ family of G-proteins.[1] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent dampening of protein kinase A (PKA) activity.[1][2] The dissociation of the G-protein βγ subunits can also directly modulate the activity of ion channels.[1]

Data Presentation

The following tables summarize the quantitative data on the potency of (S)-3,4-DCPG and its observed effects in various in vivo models.

Table 1: Potency of (S)-3,4-DCPG at mGluR Subtypes

| Agonist | mGluR4a (human) | mGluR6 (human) | mGluR7b (human) | mGluR8a (human) | Reference(s) |

| (S)-3,4-DCPG | >3.5 µM | >3.5 µM | >3.5 µM | 31 nM | [3] |

| L-AP4 | 0.1-0.13 µM | 1.0-2.4 µM | 249-337 µM | 0.29 µM | [2] |

| (RS)-PPG | 0.04 µM | 0.04 µM | 11 µM | 0.01 µM | [2] |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

Table 2: Summary of In Vivo Studies with (S)-3,4-DCPG in Rodent Models

| Animal Model | Administration Route | Dose Range | Key Findings |

| Parkinson's Disease (prolonged haloperidol or reserpine models) | Intracerebroventricular (i.c.v.) | 2.5, 10, 30 nmol | Reversal of motor deficits (catalepsy and akinesia).[4][5] |

| Neuropathic Pain (Seltzer model) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent anti-allodynic effect (ED₅₀ ~3.5 mg/kg).[4] |

| Fear Conditioning (Fear-potentiated startle) | Intra-amygdala | Not specified | Dose-dependent inhibition of both acquisition and expression of conditioned fear.[6] |

| Morphine-induced Conditioned Place Preference (CPP) | Intra-nucleus accumbens | 0.03, 0.3, 3 µ g/0.5 µL | Dose-dependent reduction in the acquisition of morphine-induced CPP.[4][7] |

| Stress-induced c-Fos expression | Systemic | 3 - 100 mg/kg | Dose-dependent increase in c-Fos in stress-related brain regions in wild-type mice, absent in mGluR8 knockout mice.[4] |

Experimental Protocols

The following are detailed protocols for the systemic and central administration of (S)-3,4-DCPG in rodents.

Protocol 1: Systemic Administration via Intraperitoneal (i.p.) Injection

This protocol is suitable for investigating the systemic effects of (S)-3,4-DCPG.

Materials:

-

(S)-3,4-DCPG

-

Sterile 0.9% saline

-

Sterile syringes and needles (25-27 gauge)

-

Animal scale

-

Appropriate animal restraint device

Procedure:

-

Preparation of Dosing Solution:

-

(S)-3,4-DCPG is soluble in aqueous solutions.[4]

-

Dissolve the required amount of (S)-3,4-DCPG in sterile 0.9% saline to achieve the desired final concentration.[4] For instance, to prepare a 1 mg/mL solution, dissolve 1 mg of (S)-3,4-DCPG in 1 mL of saline.

-

Ensure the solution is completely dissolved.

-

The injection volume should be adjusted based on the animal's weight (typically 5-10 mL/kg for mice and rats).[4]

-

A vehicle-only control group (saline injection) must be included in the experimental design.[4]

-

-

Animal Handling and Injection:

-

Weigh the animal immediately before injection for accurate dosing.[4]

-

Gently restrain the rodent. For mice, this can be done by scruffing the neck.[4]

-

The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[4]

-

Insert the needle at a shallow angle (approximately 15-20 degrees) and inject the calculated volume.[4]

-

-

Post-injection Monitoring:

Protocol 2: Central Administration via Intracerebroventricular (i.c.v.) Injection

This protocol is for investigating the central effects of (S)-3,4-DCPG, bypassing the blood-brain barrier, and requires stereotaxic surgery.

Materials:

-

(S)-3,4-DCPG

-

Artificial cerebrospinal fluid (aCSF) or sterile saline

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools (drill, screws, dental cement)

-

Guide cannula and dummy cannula

-

Injection pump and Hamilton syringe

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Following aseptic procedures, expose the skull and drill a small hole at the desired coordinates for the lateral ventricle.

-

Implant the guide cannula to the target depth and secure it with dental cement and skull screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for at least one week post-surgery.

-

-

Preparation of Dosing Solution:

-

Injection Procedure:

-

Gently restrain the conscious animal and remove the dummy cannula.

-

Connect the injection cannula to a Hamilton syringe filled with the dosing solution.

-

Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the guide's tip.

-

Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/min) using an injection pump.[4]

-

Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.[4]

-

Withdraw the injection cannula and replace the dummy cannula.[4]

-

-

Post-injection Monitoring and Experimentation:

Mandatory Visualization

Signaling Pathway of (S)-3,4-DCPG via mGluR8

Caption: Signaling pathway of (S)-3,4-DCPG via the mGluR8 receptor.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo studies with (S)-3,4-DCPG.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Effects of the mGluR8 agonist (S)-3,4-DCPG in the lateral amygdala on acquisition/expression of fear-potentiated startle, synaptic transmission, and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Carboxy-4-hydroxyphenylglycine, also known as (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), is a potent and selective agonist for the metabotropic glutamate receptor 8 (mGluR8). As a member of the group III mGluRs, mGluR8 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, its activation typically leads to the inhibition of neurotransmitter release. These application notes provide an overview of the use of (S)-3C4HPG in various rodent behavioral models, summarizing key findings and offering detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating mGluR8. This receptor is coupled to the Gαi/o subunit of the G-protein complex. Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream signaling pathways, ultimately influencing neuronal function and behavior.

Caption: Signaling pathway of this compound via mGluR8 activation.

Data Presentation: Summary of In Vivo Effects

The following tables summarize the observed effects of this compound administration in various rodent behavioral models.

Table 1: Effects of this compound on Conditioned Place Preference (CPP)

| Species | Model | Doses | Route of Administration | Key Findings |

| Rat | Morphine-induced CPP | 0.3 and 3 µ g/0.5 µL | Intra-nucleus accumbens | Dose-dependently decreased the acquisition of morphine-induced CPP. No effect on the expression of morphine-induced CPP.[1][2] |

| Mouse | Ethanol-induced CPP | Not specified | Systemic | Decreased voluntary ethanol intake and ethanol-induced CPP.[3] |

Table 2: Effects of this compound on Fear and Anxiety Models

| Species | Model | Doses | Route of Administration | Key Findings |

| Rat | Fear-Potentiated Startle | Not specified | Intra-amygdala | Dose-dependently inhibited both the acquisition and expression of conditioned fear.[4] |

Table 3: Effects of this compound on Locomotor Activity

| Species | Model | Doses | Route of Administration | Key Findings |

| Rat | Morphine-induced CPP | 0.03, 0.3, and 3 µ g/0.5 µL | Intra-nucleus accumbens | Did not affect locomotor activity.[3] |

Table 4: Effects of this compound on Aggressive Behavior

| Species | Model | Doses | Route of Administration | Key Findings |

| Mouse | Resident-Intruder | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | Produced no significant behavioral changes in agonistic encounters. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a substance by pairing its effects with a distinct environment.

Apparatus: A three-chamber CPP box is typically used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors, floor textures), while the smaller central chamber is neutral.

References

- 1. The effect of the mGlu8 receptor agonist, (S)-3,4-DCPG on acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG) in Aggressive Behavior Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction